4-Bromo-3-hydroxy-1,8-naphthalic anhydride
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Overview
Description
4-Bromo-3-hydroxy-1,8-naphthalic anhydride is a chemical compound that belongs to the family of naphthalic anhydrides. It is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 3rd position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and fluorescence studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxy-1,8-naphthalic anhydride typically involves the bromination of 1,8-naphthalic anhydride followed by hydroxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The hydroxylation step can be achieved using various hydroxylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxy-1,8-naphthalic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a more reactive intermediate.
Condensation Reactions: The anhydride group can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Scientific Research Applications
4-Bromo-3-hydroxy-1,8-naphthalic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-1,8-naphthalic anhydride involves its interaction with various molecular targets. In fluorescence applications, the compound exhibits strong emission properties due to its conjugated structure. In biological systems, it can bind to specific biomolecules, altering their fluorescence properties and enabling their detection .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,8-naphthalic anhydride: Lacks the hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-1,8-naphthalic anhydride: Lacks the bromine atom, affecting its substitution reactions.
4-Chloro-3-hydroxy-1,8-naphthalic anhydride: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
Uniqueness
4-Bromo-3-hydroxy-1,8-naphthalic anhydride is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C12H5BrO4 |
---|---|
Molecular Weight |
293.07 g/mol |
IUPAC Name |
8-bromo-7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
InChI |
InChI=1S/C12H5BrO4/c13-10-5-2-1-3-6-9(5)7(4-8(10)14)12(16)17-11(6)15/h1-4,14H |
InChI Key |
FQPVCVIUYORTOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Br)O |
Origin of Product |
United States |
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